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molecular formula C8H9IN2 B8583216 1-(5-Iodo-pyridin-2-yl)-cyclopropylamine

1-(5-Iodo-pyridin-2-yl)-cyclopropylamine

Cat. No. B8583216
M. Wt: 260.07 g/mol
InChI Key: ZCRXZCGMHWWPIO-UHFFFAOYSA-N
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Patent
US08481750B2

Procedure details

To a solution of 5-iodo-pyridine-2-carbonitrile (1.0 g, 8.1 mmol) in dry THF (50 mL) was added titanium(IV) isopropoxide (5.2 mL, 18 mmol). EtMgBr (3.0M in Et2O, 10 mL, 32 mmol) was then added dropwise. The reaction mixture was stirred for 23 h, then diluted with water (100 mL) and 1N HCl (5 mL), and stirred for 5 minutes. The mixture was filtered and the filtrate was concentrated in-vacuo to afford 430 mg of the title compound which was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1.[CH3:10][CH2:11][Mg+].[Br-]>C1COCC1.O.Cl.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[I:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([NH2:9])[CH2:11][CH2:10]2)=[N:6][CH:7]=1 |f:1.2,6.7.8.9.10|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
IC=1C=CC(=NC1)C#N
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5.2 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CC[Mg+].[Br-]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 23 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in-vacuo

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
IC=1C=CC(=NC1)C1(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 430 mg
YIELD: CALCULATEDPERCENTYIELD 20.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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